molecular formula C12H20S B13337354 1-(Adamantan-1-YL)ethane-1-thiol

1-(Adamantan-1-YL)ethane-1-thiol

Cat. No.: B13337354
M. Wt: 196.35 g/mol
InChI Key: BUNBDAGQROEGFE-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)ethane-1-thiol is a sulfur-containing adamantane derivative characterized by a thiol (-SH) group attached to an ethane backbone linked to the adamantane moiety. Adamantane derivatives are renowned for their structural rigidity, lipophilicity, and metabolic stability, making them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

1-(1-adamantyl)ethanethiol

InChI

InChI=1S/C12H20S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3

InChI Key

BUNBDAGQROEGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)ethane-1-thiol typically involves the reaction of adamantane derivatives with thiol-containing reagents. Another approach involves the reaction of adamantane with lower olefins on aluminosilicate catalysts to produce 1-alkyladamantanes, which can then be further functionalized to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted adamantane derivatives.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key adamantane-based compounds with sulfur or nitrogen functionalities, their molecular features, and applications:

Compound Name Molecular Formula Functional Group Biological Activity Synthesis Yield Reference
1-(Adamantan-1-yl)-3-(4-chlorophenyl)-thiourea C₁₇H₂₁ClN₂S Thiourea Antitumor (in vitro) Not reported
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone C₁₅H₂₀N₂O Ketone + imidazole 11β-HSD1 inhibition (diabetes/metabolic syndrome) 87%
2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives Varies Thiazolone + thiourea Antitumor 25.5–75.8%
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride C₁₂H₂₀ClNO Ketone + amine Research chemical (unspecified) Not reported
1-(1-Adamantyl)-3-ethylthiourea C₁₃H₂₂N₂S Thiourea Synthetic intermediate 18.9%

Physicochemical Properties

  • Lipophilicity : Adamantane’s hydrophobic cage improves bioavailability, as seen in rimantadine (), an antiviral agent .
  • Stability : Thioureas (e.g., compound C in ) and sulfanyl ketones exhibit thermal and metabolic stability, critical for drug development .

Key Contrasts and Challenges

Reactivity of Thiol vs. Thiourea/Thioether: Thiols (-SH) are more nucleophilic than thioethers or thioureas, enabling disulfide bond formation or metal chelation. Thioureas (e.g., ) exhibit tautomerism but lower acidity compared to thiols, affecting their interaction with biological targets.

Synthetic Yields :

  • Yields for adamantane derivatives vary widely. For example, thiourea derivatives range from 18.9% () to 75.8% (), depending on substituents and reaction conditions.

Biological Specificity: Sulfanyl ethanones () show higher specificity for 11β-HSD1 than thioureas, likely due to ketone-mediated hydrogen bonding .

Biological Activity

1-(Adamantan-1-yl)ethane-1-thiol, a compound featuring an adamantane moiety linked to a thiol group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantane core, which is known for its unique three-dimensional structure that contributes to its lipophilicity and biological interactions. The thiol group (-SH) is crucial for the compound's reactivity and biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of adamantane can inhibit cancer cell proliferation. For instance, adamantyl isothiocyanates have been reported to exhibit significant inhibitory effects on MDA-MB-231 breast cancer cells, with IC50 values ranging from 12 to 24 μM depending on the structural modifications . The presence of the thiol group enhances the reactivity towards biological targets, potentially leading to apoptosis in cancer cells.
  • Antioxidant Properties : Thiols are known for their antioxidant capabilities. The thiol group in this compound may play a role in scavenging free radicals, thereby protecting cells from oxidative stress.

Table 1: Biological Activity of Adamantane Derivatives

CompoundActivity TypeIC50 (μM)Reference
This compoundCancer Cell Inhibition12-24 (MDA-MB-231)
Adamantyl IsothiocyanateCancer Cell Inhibition12-24 (MDA-MB-231)
Adamantane Derivative XAntioxidantN/A

Case Study: Anticancer Activity

A study investigating the effects of adamantyl isothiocyanates on breast cancer cells demonstrated that these compounds induce apoptosis through caspase activation. Specifically, treatment with a potent derivative resulted in decreased levels of uncleaved caspase 3 and PARP1 in mutant p53 expressing cells, highlighting the importance of structural features in enhancing biological activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including thiol substitution reactions involving adamantane derivatives. The versatility of the thiol group allows for further functionalization, leading to a range of biologically active compounds .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(Adamantan-1-YL)ethane-1-thiol and its derivatives?

  • Methodology : Two primary methods are documented:

  • Method B : Reacting 1-(Adamantan-1-yl)bromomethyl ketone with thiol-containing heterocycles (e.g., thiophen-2-ylmethylsulfanyl) in the presence of triethylamine (Et₃N) and 2-chloro-1,3-dimethylimidazolidinium chloride resin. Purification via flash chromatography yields derivatives like 1-(Adamantan-1-yl)-2-(thiophen-2-ylmethylsulfanyl)ethanone .
  • Method C : Oxidation of thioether derivatives using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) to synthesize sulfoxide and sulfone analogs. Temperature control (-10°C) is critical to avoid over-oxidation .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and HRMS-ESI .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing adamantyl thiol derivatives?

  • 1H NMR : Assign adamantyl protons (δ 1.6–2.1 ppm as multiplets) and thiol-linked substituents (e.g., δ 4.5–5.0 ppm for sulfinyl/sulfonyl groups) .
  • X-Ray Crystallography : Resolve conformational distortions (e.g., keto–enone torsion angles ~12°) and validate molecular packing using programs like SHELXL .
  • LC/MS and HRMS-ESI : Confirm molecular ion peaks (e.g., m/z 307 [M+H]+) and isotopic patterns for sulfur-containing analogs .

Advanced Research Questions

Q. How can researchers optimize sulfoxidation reactions to mitigate low yields in adamantyl thioether derivatives?

  • Experimental Design :

  • Stoichiometry : Adjust m-CPBA equivalents (1.1–1.5 equiv.) to balance sulfoxide vs. sulfone formation .
  • Temperature : Conduct reactions at -10°C to slow over-oxidation .
  • Alternative Oxidants : Test hydrogen peroxide/urea adducts for milder conditions .
    • Validation : Compare reaction outcomes via 1H NMR integration of sulfoxide (δ ~2.8–3.2 ppm) and sulfone (δ ~3.5–4.0 ppm) protons .

Q. How should conflicting NMR data between predicted and observed spectra be resolved for adamantyl derivatives?

  • Strategies :

  • Computational Modeling : Use density functional theory (DFT) to simulate expected chemical shifts and compare with experimental data .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles (e.g., C–S bond lengths ~1.8 Å in sulfones) .
  • Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals .

Q. What in vitro assays are suitable for evaluating 11β-HSD1 inhibition by adamantyl thiol derivatives?

  • Protocols :

  • Enzyme Activity Assays : Use recombinant 11β-HSD1 with cortisone as substrate, monitoring cortisol production via LC-MS/MS .
  • IC50 Determination : Perform dose-response curves (0.1–100 μM) with triplicate measurements to assess potency .
  • Selectivity Screening : Test against 11β-HSD2 to exclude off-target effects .

Q. What challenges arise in crystallizing adamantyl derivatives, and how can they be addressed?

  • Common Pitfalls :

  • Crystal Twinning : Adamantane’s rigidity promotes twinning; mitigate by slow evaporation in solvent systems like ethyl acetate/hexanes .
  • Disorder : Use low-temperature (90 K) data collection to reduce thermal motion artifacts .
    • Refinement Tools : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .

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